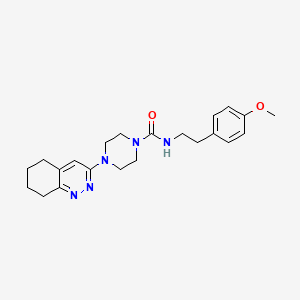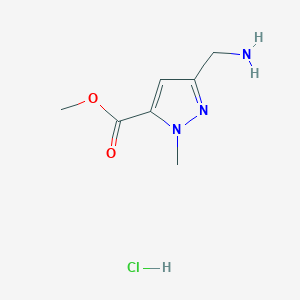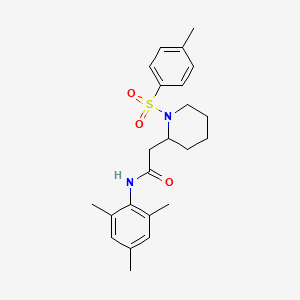![molecular formula C19H24N4O3 B2388111 N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide CAS No. 1326875-73-3](/img/structure/B2388111.png)
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic benefits. MP-10 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is not fully understood, but it is thought to act on a variety of cellular pathways and signaling molecules. Some of the mechanisms that have been proposed include:
- Inhibition of cell proliferation: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, potentially through its effects on signaling pathways such as the PI3K/Akt/mTOR pathway.
- Modulation of neurotransmitter systems: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems.
- Anti-inflammatory effects: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, potentially through its effects on cytokine signaling pathways.
Biochemical and physiological effects:
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has a wide range of biochemical and physiological effects, including:
- Modulation of gene expression: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to modulate the expression of various genes involved in cell growth, inflammation, and other cellular processes.
- Alteration of protein activity: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to alter the activity of various proteins involved in cellular signaling pathways, including kinases and phosphatases.
- Regulation of ion channels: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to regulate the activity of various ion channels in the brain and other tissues, potentially contributing to its effects on neurotransmitter systems and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has several advantages as a research tool, including its well-defined chemical structure and its ability to modulate a wide range of cellular processes. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential avenues for future research on N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide, including:
- Further exploration of its anti-tumor effects and potential as a cancer therapy.
- Investigation of its neuroprotective effects and potential therapeutic applications for neurodegenerative diseases.
- Study of its cardiovascular effects and potential as a treatment for cardiovascular disease.
- Exploration of its effects on other physiological systems, such as the immune system and the gastrointestinal tract.
Overall, N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide is a promising compound with a wide range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential benefits, but its unique chemical structure and diverse effects make it an exciting area of study for researchers in a variety of fields.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide requires specialized knowledge and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications in a variety of contexts. Some of the areas in which N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been studied include:
- Cancer treatment: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to have anti-tumor effects in preclinical studies, making it a potential candidate for cancer treatment.
- Neuroprotection: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, suggesting that it could have therapeutic benefits for conditions such as Alzheimer's and Parkinson's disease.
- Cardiovascular disease: N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving vascular function.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-12-18(22-19(20-14)23-10-6-3-7-11-23)26-13-17(24)21-15-8-4-5-9-16(15)25-2/h4-5,8-9,12H,3,6-7,10-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCSZPGWIWFMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)


palladium(II)](/img/structure/B2388034.png)
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)


amino}ethan-1-ol](/img/structure/B2388046.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)
